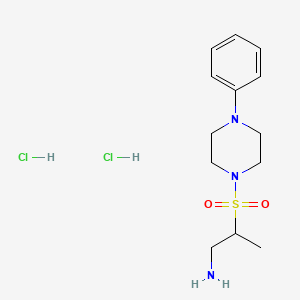
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a chromene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and chromene precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: Involving the reaction of pyrazole derivatives with chromene derivatives in the presence of a condensing agent.
Cyclization Reactions: Forming the chromene ring through cyclization of intermediate compounds.
Amide Bond Formation: Coupling the pyrazole and chromene moieties via amide bond formation using coupling reagents like carbodiimides.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, large-scale condensation and cyclization processes, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Converting the chromene moiety to its oxidized form.
Reduction: Reducing specific functional groups within the compound.
Substitution Reactions: Replacing hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced pyrazole derivatives, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The mechanism by which N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Pyrazole Derivatives: Other compounds containing the pyrazole ring, such as Rimonabant and Tapoxalin.
Chromene Derivatives: Compounds with the chromene moiety, like Celecoxib and Epirizole.
Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the pyrazole and chromene structures, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
IUPAC Name |
4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)21-13-7-5-12(6-8-13)15-9-10-20-22-15/h1-11H,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHJVKIRYHCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2995031.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2995035.png)
![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)](/img/structure/B2995045.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
![N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2995050.png)
